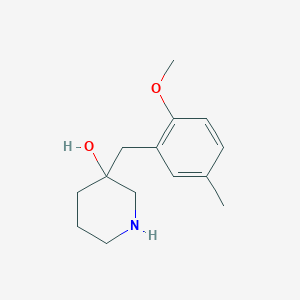
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClF2NO. It is typically found as a colorless crystalline solid or white powder. This compound is highly hygroscopic and soluble in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has various applications in industrial and laboratory settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can be synthesized through the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid. The reaction typically involves the following steps:
- Dissolving 3-amino-2,2-difluoropropanol in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Allowing the reaction to proceed under controlled temperature and pressure conditions.
- Isolating the product by crystallization or other purification methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
- Continuous feeding of reactants into the reactor.
- Monitoring and controlling reaction parameters such as temperature, pressure, and pH.
- Using advanced purification techniques to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: Similar structure but lacks the phenyl group.
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride: Similar structure but with an amine group instead of an alcohol.
2-Amino-3-phenylpropan-1-ol hydrochloride: Similar structure but lacks the difluoro groups.
Uniqueness
3-Amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is unique due to the presence of both difluoro and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H12ClF2NO |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
3-amino-2,2-difluoro-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11,6-12)8(13)7-4-2-1-3-5-7;/h1-5,8,13H,6,12H2;1H |
Clave InChI |
DPCFIOSHTKLRKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(CN)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


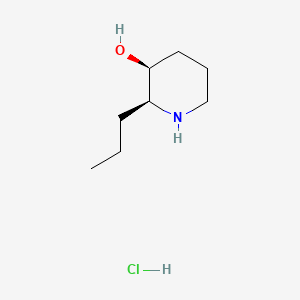
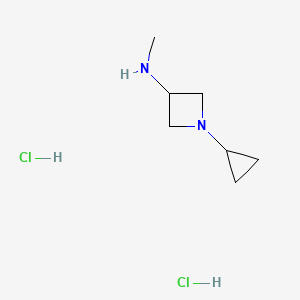
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)

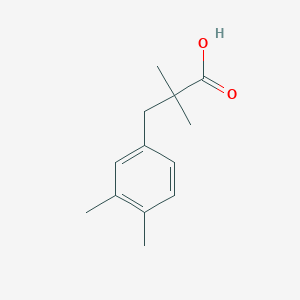

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)

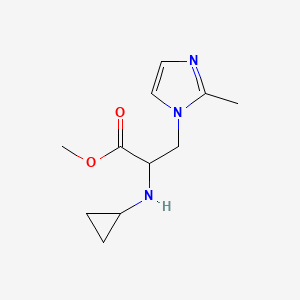


![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)
